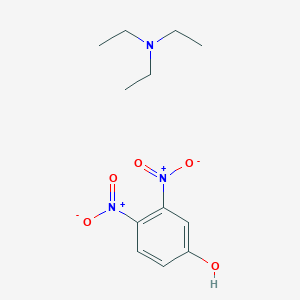
N,N-diethylethanamine;3,4-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;3,4-dinitrophenol: is a compound that combines the properties of an amine and a nitrophenol N,N-diethylethanamine is a tertiary amine, while 3,4-dinitrophenol is a nitrophenol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of ammonia with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base.
3,4-dinitrophenol: is prepared by the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst such as aluminum chloride.
3,4-dinitrophenol: is manufactured by the controlled nitration of phenol in large-scale reactors, followed by purification through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide in the presence of oxidizing agents such as potassium permanganate.
Reduction: 3,4-dinitrophenol can be reduced to 3,4-diaminophenol using reducing agents like sodium dithionite.
Substitution: Both components can participate in nucleophilic substitution reactions. For example, N,N-diethylethanamine can react with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 3,4-dinitrophenol: 3,4-diaminophenol.
Substitution reactions: Quaternary ammonium salts, acylated amines.
Applications De Recherche Scientifique
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis, particularly in the formation of amides and esters.
3,4-dinitrophenol: is used as a reagent in the synthesis of dyes and explosives.
Biology:
N,N-diethylethanamine: is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
3,4-dinitrophenol: is used in biochemical studies to investigate mitochondrial function and oxidative phosphorylation.
Medicine:
N,N-diethylethanamine: is explored for its potential as a local anesthetic due to its structural similarity to other anesthetic agents.
3,4-dinitrophenol: has been studied for its effects on metabolic rate and weight loss, although its use is limited due to toxicity concerns.
Industry:
N,N-diethylethanamine: is used as a catalyst in the production of polyurethane foams.
3,4-dinitrophenol: is used in the manufacture of pesticides and herbicides.
Mécanisme D'action
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, attacking electrophilic centers to form new bonds.
- In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability.
3,4-dinitrophenol:
- Uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial membrane, leading to increased heat production and decreased ATP synthesis.
- This mechanism is utilized in studies of mitochondrial function and metabolic regulation.
Comparaison Avec Des Composés Similaires
N,N-dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
2,4-dinitrophenol: Similar nitrophenol structure but with nitro groups at different positions.
Uniqueness:
N,N-diethylethanamine: has a higher molecular weight and different steric properties compared to N,N-dimethylethanamine, affecting its reactivity and applications.
3,4-dinitrophenol: has unique positioning of nitro groups, influencing its chemical reactivity and biological effects compared to 2,4-dinitrophenol.
Propriétés
Numéro CAS |
37501-37-4 |
|---|---|
Formule moléculaire |
C12H19N3O5 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
N,N-diethylethanamine;3,4-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
Clé InChI |
VOMMIMQNPAFYEB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


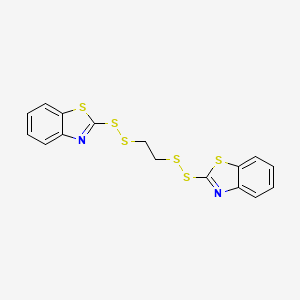
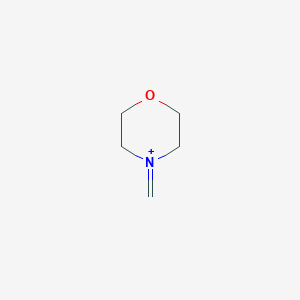
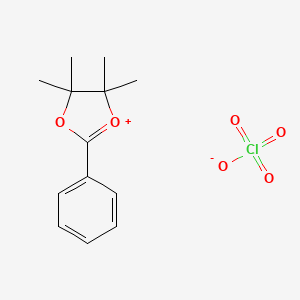
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
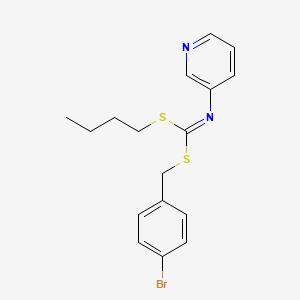
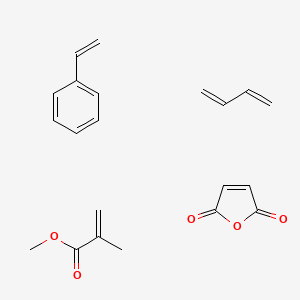



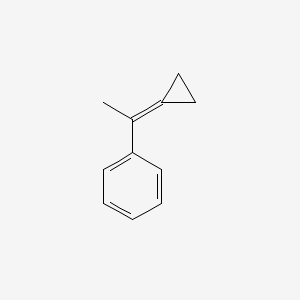
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
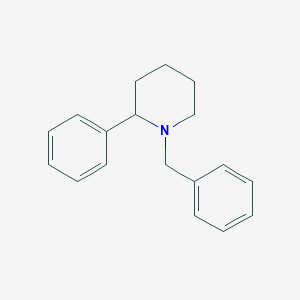
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
